molecular formula C17H13F2NO4S2 B2986904 Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-14-4

Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2986904
CAS No.: 932520-14-4
M. Wt: 397.41
InChI Key: TZWZKBVNTNNNDU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including an ethyl ester, a sulfamoyl group, and difluorophenyl substituents. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene precursors.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene intermediate with sulfamoyl chloride under basic conditions.

    Attachment of the Difluorophenyl Group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with the benzothiophene intermediate in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimization of reaction conditions to maximize yield and purity. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2,6-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Ethyl 3-[(2,5-dichlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-13-9-10(18)7-8-12(13)19/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKBVNTNNNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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